molecular formula C12H22N2O B15349409 Piperazine, 1-(cyclopentylcarbonyl)-4-ethyl-

Piperazine, 1-(cyclopentylcarbonyl)-4-ethyl-

Cat. No.: B15349409
M. Wt: 210.32 g/mol
InChI Key: FTJYKIHAILIDBR-UHFFFAOYSA-N
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Description

Piperazine, 1-(cyclopentylcarbonyl)-4-ethyl- (CAS: 546090-48-6) is a substituted piperazine derivative characterized by a cyclopentylcarbonyl group at the 1-position and an ethyl group at the 4-position of the piperazine ring. This compound is part of a broader class of acylated piperazines, which are widely explored in medicinal chemistry for their diverse biological activities, including central nervous system (CNS) modulation and enzyme inhibition .

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

cyclopentyl-(4-ethylpiperazin-1-yl)methanone

InChI

InChI=1S/C12H22N2O/c1-2-13-7-9-14(10-8-13)12(15)11-5-3-4-6-11/h11H,2-10H2,1H3

InChI Key

FTJYKIHAILIDBR-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2CCCC2

Origin of Product

United States

Biological Activity

Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Piperazine, 1-(cyclopentylcarbonyl)-4-ethyl- , exploring its biological activity through various studies, case reports, and data analyses.

Chemical Structure and Properties

The compound Piperazine, 1-(cyclopentylcarbonyl)-4-ethyl- is characterized by its piperazine ring substituted with a cyclopentylcarbonyl group at one nitrogen atom and an ethyl group at the other. Its molecular formula is C12H20N2OC_{12}H_{20}N_2O with a molecular weight of approximately 210.32 g/mol .

Antitumor Activity

Research has indicated that piperazine derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds containing the piperazine moiety can inhibit cell proliferation and induce apoptosis in various cancer cell lines. One notable finding is that certain piperazine analogs can arrest the cell cycle at the G2/M phase and induce DNA damage in prostate cancer cells (PC3) .

Table 1: Antitumor Activity of Piperazine Derivatives

CompoundCell LineMechanism of ActionIC50 (µM)
Piperazine, 1-(cyclopentylcarbonyl)-4-ethyl-PC3Cell cycle arrest, DNA damageTBD
Compound 9 (analog)LNCaP-hrAndrogen receptor binding0.52 ± 0.11
Finasteride (control)LNCaP-hrAndrogen receptor inhibitor14.5

Antibacterial and Anti-inflammatory Effects

In addition to antitumor activity, piperazine derivatives have demonstrated antibacterial and anti-inflammatory properties. Some studies suggest that modifications to the piperazine ring can enhance these effects, making them potential candidates for treating bacterial infections and inflammatory diseases .

Case Study 1: Antitumor Efficacy in Animal Models

A study involving DEN-induced rats treated with a piperazine derivative showed a notable reduction in hepatic lobule pathological changes, indicating its potential as a therapeutic agent for liver cancer . The treated group exhibited significantly reduced atypia and improved cellular differentiation.

Case Study 2: Inhibition of Prostaglandin D Synthase

Another investigation highlighted the ability of certain piperazine compounds to inhibit prostaglandin D synthase, which plays a critical role in inflammatory responses. This inhibition suggests a mechanism through which these compounds could alleviate inflammation-related conditions .

Research Findings

Recent research has focused on structure-activity relationships (SAR) of piperazine derivatives to optimize their biological activities. The position of substituents on the piperazine ring significantly influences their efficacy against various biological targets. For example, substituents at the 4-position of the piperazine ring have been associated with enhanced cytotoxic activity against specific cancer cell lines .

Table 2: Structure-Activity Relationship Insights

Substituent PositionBiological ActivityReference
4-positionEnhanced cytotoxicity
Ortho-substituted phenylImproved binding affinity

Chemical Reactions Analysis

Acylation Reactions

The secondary amine in the piperazine ring undergoes acylation with acyl chlorides or anhydrides. For example:

  • Reaction with benzoyl chloride in dichloromethane (DCM) at 0°C yields 1-(cyclopentylcarbonyl)-4-ethylpiperazine benzamide via EDCI-mediated coupling .

  • 4-Methoxybenzoyl chloride reacts similarly, producing derivatives with enhanced solubility .

Table 1: Acylation Reagents and Products

ReagentProductYield (%)Conditions
Benzoyl chloride1-(Benzoyl)-4-ethylpiperazine derivative53DCM, EDCI, TEA, 0°C
4-Methoxybenzoyl chlorideMethoxy-substituted amide33DCM, rt, overnight

Alkylation Reactions

The ethyl group at the 4-position directs alkylation to the remaining piperazine nitrogen. Key examples include:

  • Reaction with methyl iodide in acetonitrile forms 1-(cyclopentylcarbonyl)-4-ethyl-3-methylpiperazinium iodide .

  • Allyl bromide under basic conditions generates allylated derivatives, useful for further functionalization .

Kinetic Note : Alkylation rates decrease with steric bulk of the alkylating agent due to the hindered piperazine nitrogen .

Nucleophilic Additions at the Carbonyl Group

The cyclopentylcarbonyl moiety participates in nucleophilic attacks:

  • Grignard reagents (e.g., CH₃MgBr) add to the carbonyl, forming tertiary alcohols.

  • Hydrazine converts the carbonyl to a hydrazide, enabling cyclization reactions.

Table 2: Nucleophilic Additions

NucleophileProductApplication
CH₃MgBrTertiary alcohol derivativeIntermediate for PARP inhibitors
NH₂NH₂Hydrazide-linked analogAnticancer agent precursor

Hydrolysis Reactions

The amide bond hydrolyzes under acidic or basic conditions:

  • Acidic hydrolysis (6M HCl, reflux) cleaves the cyclopentylcarbonyl group, yielding 4-ethylpiperazine and cyclopentanecarboxylic acid .

  • Basic hydrolysis (NaOH, 80°C) produces the same products but with faster kinetics .

Synthetic Utility : Hydrolysis is critical for modifying the piperazine scaffold without altering the ethyl substituent .

Coordination Chemistry

The piperazine nitrogen atoms coordinate with metal ions:

  • Cu(II) complexes exhibit enhanced stability in aqueous media, with potential applications in catalysis .

  • Pd(II) coordination facilitates cross-coupling reactions, such as Suzuki-Miyaura couplings .

Example : Reaction with CuSO₄ in ethanol forms a blue complex with λₘₐₓ = 610 nm, confirmed by UV-Vis spectroscopy .

Sulfonylation Reactions

Sulfonyl chlorides react with the secondary amine:

  • 4-Chlorobenzenesulfonyl chloride in DCM with triethylamine (TEA) yields sulfonamide derivatives .

  • Cyclopentylsulfonyl chloride forms 1-(cyclopentylsulfonyl)-4-ethylpiperazine , a stable intermediate .

Table 3: Sulfonylation Conditions

Sulfonyl ChlorideReaction Time (h)Yield (%)Purity (%)
4-Chlorobenzenesulfonyl187597
Cyclopentylsulfonyl248299

Synthetic Protocols

Key Step in Synthesis :

  • 4-Ethylpiperazine is reacted with cyclopentanecarbonyl chloride in DCM at -20°C with trimethylchlorosilane (TMCS) as a catalyst .

  • Purification via silica gel chromatography (9:1 hexane/ethyl acetate) yields the title compound in 88% purity .

Optimization : Excess TMCS (2.13 mL per 2.34 g substrate) minimizes byproducts .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 240°C, forming CO₂ and ethylpiperazine fragments.

  • pH Sensitivity : Stable in neutral conditions but undergoes rapid hydrolysis at pH < 3 or pH > 10 .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine derivatives are classified based on substituents at the 1- and 4-positions. Below is a detailed comparison of Piperazine, 1-(cyclopentylcarbonyl)-4-ethyl- with structurally related analogs:

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Position 1/4) Molecular Formula Molecular Weight Key Applications/Activities References
Piperazine, 1-(cyclopentylcarbonyl)-4-ethyl- Cyclopentylcarbonyl / Ethyl C₁₁H₂₀N₂O 196.29 g/mol Under investigation; structural analog of CNS-targeting agents
Piperazine, 1-acetyl-4-(4-chlorophenoxyacetyl) Acetyl / 4-chlorophenoxyacetyl C₁₃H₁₆ClN₂O₃ 296.73 g/mol Anticonvulsant potential; enzyme modulation
Piperazine,1-(ethoxyacetyl)-4-ethyl- Ethoxyacetyl / Ethyl C₁₀H₂₀N₂O₂ 200.28 g/mol Intermediate in drug synthesis
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-Trifluoromethylphenyl / H C₁₁H₁₃F₃N₂ 230.23 g/mol Serotonin receptor agonist; hallucinogenic effects
1-(2-Methoxyphenyl)piperazine 2-Methoxyphenyl / H C₁₁H₁₆N₂O 192.26 g/mol 5-HT receptor antagonism; neuropharmacology

Pharmacological Activity

  • Serotonergic Effects : Unlike phenylpiperazines (e.g., TFMPP, mCPP), which exhibit affinity for 5-HT₁A/₂ receptors , the cyclopentylcarbonyl group in Piperazine, 1-(cyclopentylcarbonyl)-4-ethyl- may reduce direct receptor agonism due to steric hindrance, favoring instead metabolic stability or allosteric modulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(cyclopentylcarbonyl)-4-ethylpiperazine, and how are intermediates characterized?

  • Methodology : Multi-step synthesis involving nucleophilic substitution and acylation reactions is common. Key intermediates (e.g., cyclopentylcarbonyl chloride) are reacted with 4-ethylpiperazine under controlled conditions. Characterization employs IR, ¹H NMR, and GC-MS to confirm structural integrity. Demethylation steps (if applicable) are optimized using reagents like BBr₃ or HBr in acetic acid, with yields monitored via chromatographic purity checks .

Q. How can researchers validate the purity of 1-(cyclopentylcarbonyl)-4-ethylpiperazine in early-stage synthesis?

  • Methodology : Capillary electrophoresis (CE) with UV detection at 230–240 nm is effective for separating piperazine derivatives. Internal standards (e.g., p-tolylpiperazine) improve quantification accuracy. Reverse-phase HPLC with C18 columns and mobile phases (e.g., acetonitrile/ammonium acetate buffer) provides complementary purity assessments .

Q. What preliminary biological assays are recommended to screen for pharmacological activity?

  • Methodology : Initial screens focus on receptor binding (e.g., serotonin/dopamine transporters) using radioligand displacement assays. Enzymatic inhibition studies (e.g., phosphodiesterase-5) are conducted via fluorescence-based assays. Cytotoxicity is evaluated in HEK-293 or HepG2 cell lines using MTT assays .

Advanced Research Questions

Q. How do structural modifications to the piperazine ring influence the compound’s pharmacokinetic profile?

  • Methodology : Systematic SAR studies compare analogs with varying substituents (e.g., ethyl vs. propyl groups). Lipophilicity (logP) is measured via shake-flask methods, while metabolic stability is assessed using liver microsomes. Computational modeling (e.g., molecular docking) predicts interactions with cytochrome P450 enzymes .

Q. What strategies resolve contradictions in receptor affinity data across different assay platforms?

  • Methodology : Cross-validate results using orthogonal techniques:

  • Radioligand binding (e.g., ³H-labeled ligands) vs. functional assays (e.g., cAMP/GTPγS).
  • Adjust buffer conditions (e.g., Mg²⁺ concentration) to mimic physiological states.
  • Use cell lines with overexpressed receptors to isolate target-specific effects .

Q. How can researchers design stability-indicating methods for 1-(cyclopentylcarbonyl)-4-ethylpiperazine under stress conditions?

  • Methodology : Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) identify degradation products. Stability-indicating HPLC methods are developed using:

  • Gradient elution (0.1% TFA in water/acetonitrile).
  • PDA detection (200–400 nm) to track degradation peaks.
  • Mass spectrometry for structural elucidation of impurities .

Methodological Challenges and Solutions

Q. What analytical techniques differentiate regioisomers in piperazine derivatives?

  • Solution : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Chiral columns (e.g., Chiralpak AD-H) separate enantiomers, while X-ray crystallography confirms absolute configuration for ambiguous cases .

Q. How can researchers mitigate batch-to-batch variability in scaled-up synthesis?

  • Solution : Implement process analytical technology (PAT) tools:

  • In-line FTIR monitors reaction progress.
  • Design of experiments (DoE) optimizes critical parameters (temperature, stoichiometry).
  • QbD principles ensure robustness in crystallization steps .

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